Seneciphylline

Catalog No.
S619076
CAS No.
480-81-9
M.F
C18H23NO5
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Seneciphylline

CAS Number

480-81-9

Product Name

Seneciphylline

IUPAC Name

(1R,4Z,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4-/t14-,15-,18-/m1/s1

InChI Key

FCEVNJIUIMLVML-QPSVUOIXSA-N

SMILES

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O

Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Sol in water /Hydrochloride/
Sol in chloroform; sparingly sol in ethanol, acetone; slightly sol in water
Difficult solubility in ether and ligroin.
In water, 1X10+6 mg/L @ 25 °C /Estimated/

Synonyms

13,19-Didehydro-12-hydroxysenecionan-11,16-dione; Seneciphylline; Jacodine; NSC 30622; Seneciophylline; Seneciphyllin; [6R-(3Z,6R*,14aR*,14bR*)]-3-Ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-[1,6]dioxacyclododecino

Canonical SMILES

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O

Isomeric SMILES

C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O

Studies on biological effects

  • Enzyme activity: Studies have investigated the effects of seneciphylline on hepatic drug-metabolizing enzymes in rats. These studies suggest that seneciphylline may increase the activity of some enzymes while decreasing the activity of others. Source: Effect of seneciphylline and senecionine on hepatic drug metabolizing enzymes in rats
  • Cellular effects: Other research has explored the effects of seneciphylline on cell viability and autophagy. These studies suggest that seneciphylline may have cytotoxic properties and induce autophagy in certain cell lines. Source: Seneciphylline (NSC 30622, CAS Number: 480-81-9):

Additional information

  • Seneciphylline is classified as a pyrrolizidine alkaloid (PA). PAs are a group of naturally occurring toxins that can be found in various plants.
  • Consumption of PA-containing plants can lead to serious health problems, including liver damage, veno-occlusive disease (VOD), and even death.

Seneciphylline is a pyrrolizidine alkaloid with the chemical formula C₁₈H₂₃NO₅ and a CAS number of 480-81-9. It is primarily derived from the plant Gynura japonica, commonly known as Japanese butterbur. This compound is characterized by its complex structure, which includes a bicyclic framework typical of pyrrolizidine alkaloids. Seneciphylline is known for its toxic properties, particularly affecting the liver and lungs upon exposure, making it crucial to handle with care .

  • Inhibit enzymes involved in detoxification processes [].
  • Cause DNA damage [].

Seneciphylline is considered a toxic compound []. Studies have shown it can cause liver damage in animals []. Consumption of Seneciphylline-containing plants has been linked to liver disease in humans [].

Typical of alkaloids. Notably, it can participate in hydrolysis, oxidation, and reduction reactions. In biological systems, seneciphylline can be metabolized into reactive intermediates that may bind to cellular macromolecules, leading to toxicity. The compound's reactivity is influenced by its functional groups, particularly the nitrogen atom in the pyrrolizidine ring, which can undergo nucleophilic attacks .

Seneciphylline exhibits significant biological activities, particularly its hepatotoxicity and potential carcinogenic effects. It has been shown to increase the activity of epoxide hydrase and glutathione-S-transferase enzymes, which are involved in detoxification processes in the liver . Additionally, seneciphylline has been linked to adverse health effects such as veno-occlusive disease and other forms of liver damage when ingested in sufficient quantities .

The synthesis of seneciphylline can be achieved through various methods, including extraction from natural sources or total synthesis in the laboratory. The extraction process typically involves solvent extraction techniques from Gynura japonica, followed by purification steps such as chromatography. Total synthesis methods often utilize starting materials that mimic the natural biosynthetic pathways of pyrrolizidine alkaloids, employing multiple steps to construct the bicyclic structure characteristic of seneciphylline .

Research on seneciphylline has indicated interactions with various biological systems. It has been shown to affect the metabolism of other drugs by influencing enzyme activity related to drug metabolism in the liver. Studies have also explored its interactions with cellular pathways involved in apoptosis and inflammation, highlighting its potential impact on liver health and disease progression .

Seneciphylline shares structural and functional similarities with several other pyrrolizidine alkaloids. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
SenecionineC₁₈H₂₅NO₅Less toxic than seneciphylline; found in similar plants .
LycopsamineC₁₈H₂₃N₁O₄Exhibits lower toxicity; different nitrogen configuration .
RetrorsineC₁₈H₂₃N₁O₄Known for high hepatotoxicity; similar metabolic pathways .

Seneciphylline is unique due to its specific toxicological profile and metabolic interactions compared to these similar compounds. Its distinct structure contributes to its specific biological activities and health implications.

Physical Description

Seneciphylline is a white powder. (NTP, 1992)

Color/Form

Colorless prisms

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

333.15762283 g/mol

Monoisotopic Mass

333.15762283 g/mol

Heavy Atom Count

24

LogP

log Kow = -1.88 @ 25 °C /Estimated/

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Powder

Melting Point

423 °F (NTP, 1992)
217--218 °C

UNII

0ZYZ9L5454

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The activation of the alkaloids by mixed-function oxidases leads to pyrrolic dehydro-alkaloids which are reactive alkylating agents. The liver necrosis results from binding of the metabolites with the liver cell. Some metabolites are released into the circulation and are believed to pass beyond the liver to the lung causing vascular lesions. The pyrrolic metabolites are cytotoxic and act on the hepatocytes and on the endothelium of blood vessels of the liver and lung. /pyrrolizidine alkaloids/
The effect of oral administration of the pyrrolizidine alkaloids, seneciphylline... from Senecio vulgaris (Compositae) on activities of hepatic epoxide hydrase, glutathione-S-transferase, aminopyrine-N-demethylase and arylhydrocarbon hydroxylase (AHH) was investigated in microsomes of young male albino rats. Seneciphylline significantly increased the activities of epoxide hydrase and glutathione-S-transferase but caused reduction of cytochrome P-450 and related monooxygenase activities. ...Seneciphylline... could not produce any prominent in vitro effect on the hepatic drug metabolizing enzymes under study, except slight stimulation of epoxide hydrase activity by both the alkaloids and slight reduction of aminopyrine demethylase activity by senecionine.

Vapor Pressure

1.2X10-12 mm Hg @ 25 °C /Estimated/

Pictograms

Acute Toxic

Acute Toxic

Other CAS

480-81-9

Absorption Distribution and Excretion

In animal studies highest concentrations were found in the liver, lungs, kidneys and spleen. /pyrrolizidine alkaloids/
After injection, radioactivity was rapidly excreted in the urine and feces (84% or greater) within 16 hr. The liver contained over 1.5% of the dose at 16 hr. A small amount, 0.04%, of the dose was transferred into the milk in 16 hr; the majority of radioactivity was found in the skim-milk fraction, suggesting that the /pyrrolizidine alkaloids/ were transferred to the milk as water-soluble metabolites. ...The binding to calf thymus DNA and microsomal macromolecules was measured in vitro. The binding was diminished in the absence of O2 or a NADPH-generating system or by boiling the microsomes. No inhibition of the binding by /potassium cyanide/ was observed. /Pyrrolizidine alkaloids/
...To investigate the transfer into cow's milk, a single dose of 1 mg of (3H)seneciphylline/kg of body weight was given orally to a dairy cow. The appearance of radioactivity derived from this compound was monitored in the blood and milk. Calculated as seneciphylline, over 100 ng/mL was found in the blood during the first 18 hr. After 54 hr, 11 ng/mL was still present. Alkaloid levels were similar in milk. After 64 hr, the concentration was still at 5 ng/mL. In total 0.16% of the dose was excreted in the milk. In the liver, 40 ng/g (0.06% of the dose) was found 3 weeks after treatment. In addition to unchanged seneciphylline and retronecine, N-oxides were detected in milkas metabolites (11.2% at 27 hr).

Metabolism Metabolites

In general, hepatotoxic pyrrolizidine alkaloids are metabolized in rat liver to give hydrolysis products, n-oxides and dehydropyrrolizidine (pyrrolic) deriv. ... Dehydroalkaloids are highly reactive alkylating agents... /pyrrolizidine alkaloids/
Dehydroretronecine...water-soluble pyrrolic metabolite of...seneciphylline...has been shown to be carcinogenic. /pyrrolizidine alkaloids/
In animals, the major metabolic routes of pyrrolizidine alkaloids are: (a) hydrolysis of the ester groups; (b) N-oxidation; and (c) dehydrogenation of the pyrrolizidine nucleus to pyrrolic derivatives. Routes (a) and (b) are believed to be detoxification mechanisms. Route (c) leads to toxic metabolites. Route (a) occurs in liver and blood; routes (b) and (c) are brought about in the liver by the microsomal mixed function oxidase system. /pyrrolizidine alkaloids/

Wikipedia

Seneciphylline

Biological Half Life

Within a few hours, only a relatively small proportion of the administered dose remains in the body. Much of this is in the form of metabolites bound to tissue contents. A pyrrolizidine N-oxide disappeared from the serum after IV administration in animals, with initial half-lives of 3 -20 minutes. /pyrrolizidine alkaloids/

Methods of Manufacturing

Not produced commercially.

General Manufacturing Information

... Has been isolated from Crotalaria juncea L. (L) Rafin. (family Leguminosae) and from a large number of species in the tribe Senecioneae (family Compositae) ... .

Analytic Laboratory Methods

GAS CHROMATOGRAPHY
TCL METHOD FOR SENECIPHYLLINE AND OTHER PYRROLIZIDINE ALKALOIDS.
ANALYSIS OF THE FLUORINATED DERIVATIVES OF SENECIPHYLLINE BY ELECTRON CAPTURE GAS CHROMATOGRAPHY.
NMR DETERMINATION OF PYRROLIZIDINE ALKALOID IN SENECIO SPECIES. PERCENTAGES OF THE INDIVIDUAL ALKALOIDS INCL SENECIPHYLLINE WERE DETECTED FROM THE SAME NMR SPECTRA.
For more Analytic Laboratory Methods (Complete) data for SENECIPHYLLINE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Pyrrolizidine alkaloids may be estimated in animal tissues and fluids by removing protein, chromatographing on Florisil and estimating colorimetrically with methyl orange. /Pyrrolizidine Alkaloids/

Storage Conditions

...For long periods it is best stored under nitrogen at -15 °C.

Stability Shelf Life

Volatility Low
Stable at room temperature in closed containers.

Dates

Modify: 2023-08-15

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